Cas no 1807167-88-9 (2-Chloro-4-nitro-5-(trifluoromethyl)pyridine)

2-Chloro-4-nitro-5-(trifluoromethyl)pyridine is a halogenated nitro-pyridine derivative featuring a trifluoromethyl group at the 5-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its reactive chloro and nitro substituents. The electron-withdrawing trifluoromethyl group enhances its utility in nucleophilic substitution reactions, enabling selective functionalization. Its structural properties make it valuable for constructing heterocyclic frameworks or introducing trifluoromethyl motifs into target molecules. The compound exhibits high purity and stability under standard storage conditions, ensuring consistent performance in synthetic applications. Its well-defined reactivity profile allows for precise modifications in complex molecular architectures.
2-Chloro-4-nitro-5-(trifluoromethyl)pyridine structure
1807167-88-9 structure
Product Name:2-Chloro-4-nitro-5-(trifluoromethyl)pyridine
CAS No:1807167-88-9
MF:C6H2ClF3N2O2
MW:226.540490627289
CID:4903238
PubChem ID:119014973
Update Time:2025-05-26

2-Chloro-4-nitro-5-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine
    • Inchi: 1S/C6H2ClF3N2O2/c7-5-1-4(12(13)14)3(2-11-5)6(8,9)10/h1-2H
    • InChI Key: IDCQETOXMHHHDT-UHFFFAOYSA-N
    • SMILES: ClC1=CC(=C(C=N1)C(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 230
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.7

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Additional information on 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine

2-Chloro-4-nitro-5-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine (CAS No. 1807167-88-9) is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chlorine atom at position 2, a nitro group at position 4, and a trifluoromethyl group at position 5. These substituents confer the molecule with distinct electronic and steric properties, making it an interesting subject of study for researchers in the fields of medicinal chemistry, agrochemistry, and materials science.

Recent studies have highlighted the potential of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine as a precursor for the synthesis of advanced materials. For instance, researchers have explored its role in the development of novel polymers with enhanced thermal stability and mechanical properties. The trifluoromethyl group, in particular, has been shown to significantly improve the thermal resistance of materials due to its strong electron-withdrawing effect and high electronegativity. This makes 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine a valuable building block in the design of high-performance polymers for aerospace and electronics industries.

In addition to its role in materials science, 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine has also gained attention in medicinal chemistry. The compound's pyridine ring serves as a versatile scaffold for drug design, particularly in the development of kinase inhibitors and other bioactive molecules. The nitro group at position 4 contributes to the molecule's ability to interact with biological targets, while the trifluoromethyl group enhances its pharmacokinetic properties by improving solubility and bioavailability. Recent studies have demonstrated that derivatives of this compound exhibit promising anti-cancer activity, making it a potential candidate for further drug development.

The synthesis of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and selectivity, ensuring that the compound can be produced efficiently on an industrial scale. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in constructing the pyridine ring with the desired substituents.

From an environmental perspective, 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine exhibits favorable biodegradation characteristics under specific conditions. Studies have shown that the compound can be metabolized by certain microbial communities, reducing its persistence in aquatic environments. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine (CAS No. 1807167-88-9) is a versatile compound with wide-ranging applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool for researchers aiming to develop innovative materials and pharmaceuticals. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing modern science and technology.

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